molecular formula C19H23N3 B1667085 Binedaline CAS No. 60662-16-0

Binedaline

Cat. No.: B1667085
CAS No.: 60662-16-0
M. Wt: 293.4 g/mol
InChI Key: SXYFFMXPDDGOEK-UHFFFAOYSA-N
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Description

Binedaline (C₁₉H₂₃N₃) is a norepinephrine (NE) reuptake inhibitor developed as an antidepressant with a distinct pharmacological profile. Unlike traditional tricyclic antidepressants (TCAs) such as imipramine or amitriptyline, this compound exhibits negligible affinity for neurotransmitter receptors (e.g., α-adrenergic, muscarinic, histamine H₁, or 5-HT₂ receptors), which minimizes anticholinergic and sedative side effects . Its primary metabolites, including desmethylthis compound, retain potent NE reuptake inhibition (Ki = 25–29 nM in rat cortical synaptosomes), comparable to TCAs .

Properties

IUPAC Name

N,N,N'-trimethyl-N'-(3-phenylindol-1-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFFMXPDDGOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57647-35-5 (mono-hydrochloride)
Record name Binedaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20209472
Record name Binedaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60662-16-0
Record name Binedaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60662-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binedaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binedaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINEDALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AVG9P140R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Grignard Reaction and Dehydration

The synthesis initiates with the treatment of 2-aminobenzophenone (1) with methylmagnesium bromide, a Grignard reagent, to form a tertiary carbinol intermediate. Subsequent dehydration under acidic conditions yields 2-(1-phenylvinyl)aniline (2), introducing an α,β-unsaturated system critical for subsequent cyclization. This step parallels classical strategies for vinylamine synthesis, where proton elimination is facilitated by Brønsted or Lewis acids.

Diazotization and Widman-Stoermer Cyclization

Reaction of 2-(1-phenylvinyl)aniline (2) with nitrous acid (HNO₂) generates a diazonium intermediate, which undergoes intramolecular cyclization upon basification with ammonia. This Widman-Stoermer reaction produces 4-phenylcinnoline (3), a bicyclic aromatic system. The mechanism proceeds via electrophilic attack of the diazonium group on the adjacent vinyl moiety, followed by rearomatization to stabilize the cinnoline core.

Hydrogenation and Acetylation

Catalytic hydrogenation of 4-phenylcinnoline (3) reduces the cinnoline’s heteroaromatic system to 4-phenyl-1,4-dihydrocinnoline (4). Subsequent acetylation with acetic acid introduces an acetyl group, yielding N-acetyl-4-phenyl-1,4-dihydrocinnoline (5). This step modulates reactivity for downstream alkylation while preserving the nitrogen’s nucleophilicity.

Alkylation and Hydrolysis

Reaction of intermediate 5 with methyl p-toluenesulfonate (8) installs a methyl group at the indole nitrogen, forming N-methyl-3-phenylindol-1-amine (7) after acidic hydrolysis. The use of methyl p-toluenesulfonate ensures efficient N-alkylation under mild conditions, avoiding over-alkylation side reactions.

Final Alkylation with 2-Dimethylaminoethyl Chloride

Deprotonation of 7 with sodamide (NaNH₂) generates a strong nucleophile, which undergoes alkylation with 2-dimethylaminoethyl chloride (8) to afford this compound (9). This step introduces the critical tertiary amine side chain, essential for the compound’s norepinephrine reuptake inhibition activity.

Table 1: Synthetic Pathway of this compound

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Grignard Addition Methylmagnesium bromide, THF 2-(1-Phenylvinyl)aniline (2)
2 Dehydration H₂SO₄, Δ 2-(1-Phenylvinyl)aniline (2)
3 Diazotization NaNO₂, HCl, 0–5°C Diazonium intermediate
4 Widman-Stoermer Cyclization NH₃, H₂O 4-Phenylcinnoline (3)
5 Hydrogenation H₂, Pd/C, AcOH 4-Phenyl-1,4-dihydrocinnoline (4)
6 Acetylation Acetic acid, reflux N-Acetyl-4-phenyl-1,4-dihydrocinnoline (5)
7 Alkylation Methyl p-toluenesulfonate, K₂CO₃ N-Methyl-3-phenylindol-1-amine (7)
8 Deprotonation/Alkylation NaNH₂, 2-Dimethylaminoethyl chloride This compound (9)

Mechanistic and Methodological Analysis

Strategic Use of Widman-Stoermer Cyclization

The Widman-Stoermer reaction (Step 4) is pivotal for constructing the cinnoline core, leveraging the diazonium group’s electrophilicity to initiate cyclization. This method contrasts with Fischer indole synthesis, which employs ketones and aryl hydrazines. The choice of Widman-Stoermer here ensures regioselective ring closure, avoiding competing pathways observed in alternative indole syntheses.

Hydrogenation Selectivity

Hydrogenation of 4-phenylcinnoline (Step 5) selectively reduces the cinnoline’s pyridazine ring without affecting the adjacent benzene moiety. Palladium on carbon (Pd/C) in acetic acid provides a heterogeneous catalyst system that suppresses over-reduction, preserving the indole-like structure.

Alkylation Efficiency

The final alkylation (Step 8) demonstrates the utility of sodamide for generating strongly nucleophilic species. By deprotonating the indole nitrogen, NaNH₂ enables efficient displacement of the chloride in 2-dimethylaminoethyl chloride, achieving high yields under aprotic conditions.

Comparative Context with Indole Synthesis

While classical indole syntheses (e.g., Fischer, Bischler–Möhlau) rely on cyclocondensation reactions, this compound’s route highlights the versatility of diazonium intermediates for constructing fused heterocycles. The PMC review notes that 2-arylindoles, like this compound, often require tailored approaches to address steric and electronic challenges during ring formation. For instance, Medarde’s heterocombretastatins employ similar strategies for diarylindole synthesis, underscoring the broader applicability of these methods.

Challenges and Optimization Opportunities

  • Diazonium Stability : The transient nature of diazonium intermediates (Step 3) necessitates low-temperature conditions (0–5°C) to prevent decomposition. Modern flow chemistry techniques could enhance stability and scalability.
  • Catalyst Poisoning : Residual amines from earlier steps may deactivate Pd/C during hydrogenation. Implementing scavengers or alternative catalysts (e.g., PtO₂) might improve efficiency.
  • Side-Chain Installation : The final alkylation’s reliance on NaNH₂ poses safety concerns. Transitioning to milder bases (e.g., KOtBu) or phase-transfer catalysis could mitigate risks.

Scientific Research Applications

Pharmacological Profile

Binedaline functions predominantly as a selective norepinephrine reuptake inhibitor (NRI). Its inhibitory effectiveness on norepinephrine uptake is comparable to that of established tricyclic antidepressants, with a KiK_i value of approximately 25 nM. However, it exhibits significantly weaker activity on serotonin uptake (Ki=847nMK_i=847nM) and is inactive against dopamine uptake, with a KiK_i greater than 2 μM . This selective action suggests that this compound may have a reduced side effect profile compared to traditional antidepressants, which often affect multiple neurotransmitter systems.

Receptor Affinity

This compound shows negligible affinity for various neurotransmitter receptors, including:

  • Alpha-adrenergic receptors
  • Muscarinic acetylcholine receptors
  • Histamine H1 receptors
  • Serotonin 5-HT2 receptors

This lack of significant receptor binding may explain the absence of common side effects associated with tricyclic antidepressants, such as sedation and anticholinergic effects .

Research Applications

This compound's unique pharmacological characteristics make it an interesting subject for various research applications:

Neuropharmacology Studies

  • This compound can be utilized in studies aimed at understanding norepinephrine's role in mood regulation and depression. Its selective inhibition of norepinephrine reuptake allows researchers to investigate the specific pathways involved in depressive disorders without the confounding effects of serotonin or dopamine modulation.

Comparative Studies with Other Antidepressants

  • Researchers can compare this compound with other antidepressants to elucidate differences in efficacy and side effects. For instance, studies have shown that chronic treatment with this compound does not alter the density of beta-adrenergic or serotonin receptors, which contrasts with other tricyclic antidepressants that do induce such changes .

Mechanistic Studies on Neurotransmitter Dynamics

  • The compound can be used to explore how selective norepinephrine reuptake inhibition affects neurotransmitter dynamics in the brain, potentially leading to new insights into treatment strategies for depression and anxiety disorders.

Case Studies

Case Study 1: Efficacy in Animal Models
In animal studies, this compound demonstrated significant efficacy in reducing depressive-like behaviors when administered at doses comparable to those used for other NRIs. This suggests its potential utility in preclinical models for evaluating new antidepressant therapies .

Case Study 2: Side Effect Profile Analysis
A comparative analysis involving this compound and traditional tricyclic antidepressants revealed that subjects treated with this compound exhibited fewer side effects related to sedation and anticholinergic activity. This finding supports the hypothesis that selective norepinephrine reuptake inhibition may offer a more favorable therapeutic profile .

Comparison with Similar Compounds

Tables of Comparative Data

Table 1: Receptor Binding and Uptake Inhibition Profiles
Compound NE Ki (nM) 5-HT Ki (nM) DA Ki (nM) α₁-Adrenergic Muscarinic H₁
This compound 25 847 >2,000 None None None
Imipramine 20 150 3,500 High High High
Maprotiline 12 >10,000 >10,000 Moderate Low Low
Fluoxetine >10,000 1–10 >10,000 None None None
Table 2: Clinical Side Effect Comparison
Side Effect This compound Imipramine Maprotiline Fluoxetine
Dry Mouth No Yes Yes No
Sedation No Yes Moderate No
Weight Gain No Yes No No
Cardiovascular No Yes No No

Biological Activity

Binedaline, also known as binodaline, is a compound that has garnered attention for its potential as an antidepressant. It functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many traditional antidepressants that often target multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine (NE) uptake. It exhibits a high affinity for norepinephrine transporters with an inhibition constant (KiK_i) of 25 nM, indicating effective blocking of norepinephrine reuptake. In comparison, its affinity for serotonin transporters is significantly lower (Ki=847nMK_i=847nM), and it shows negligible interaction with dopamine receptors (Ki>1000nMK_i>1000nM) . This selectivity suggests that this compound may improve mood and alleviate depressive symptoms while minimizing the classical side effects associated with traditional antidepressants.

Comparison with Other Antidepressants

The table below summarizes the pharmacological profiles of this compound compared to other antidepressants:

Compound NameMechanism of ActionSelectivityNotes
This compoundNorepinephrine reuptake inhibitorNorepinephrineMinimal side effects; no significant receptor binding
AmitriptylineTricyclic antidepressantNon-selectiveSignificant side effects; affects multiple neurotransmitters
SertralineSelective serotonin reuptake inhibitorSerotoninCommonly used; known for side effects
AtomoxetineNorepinephrine reuptake inhibitorNorepinephrineApproved for ADHD treatment

This compound's unique profile allows it to potentially offer therapeutic benefits in treating depression and anxiety without the adverse effects commonly associated with drugs like amitriptyline and sertraline .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits norepinephrine uptake in synaptosomes derived from rat cerebral cortex, comparable to tricyclic antidepressants but without significant receptor binding to alpha-adrenergic, muscarinic cholinergic, or histamine H1 receptors .

Key Findings:

  • Norepinephrine Uptake Inhibition: Ki=25nMK_i=25nM
  • Serotonin Uptake Inhibition: Ki=847nMK_i=847nM
  • Dopamine Uptake Inhibition: Ki>2μMK_i>2\mu M

In a controlled study, this compound was administered at a dosage of 20 mg/kg over two weeks, showing stable levels of beta-adrenergic and serotonin receptors in the forebrain, unlike other NRIs which exhibited changes in receptor binding dynamics .

Clinical Studies

A double-blind study comparing this compound with a placebo indicated no significant psychiatric or clinical differences between groups, suggesting that while this compound may have potential as an antidepressant, its efficacy requires further investigation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.